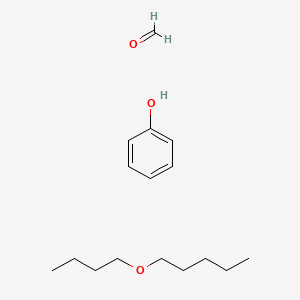
1-butoxypentane;formaldehyde;phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-butoxypentane;formaldehyde;phenol is a type of phenolic resin, which is a synthetic polymer obtained by the reaction of phenol with formaldehyde. These resins are known for their high mechanical strength, heat resistance, and chemical stability. They are widely used in various industrial applications, including adhesives, coatings, and molding compounds.
準備方法
Synthetic Routes and Reaction Conditions
Phenol reacts with formaldehyde in the presence of either an acid or a base catalyst. The reaction can proceed via two main routes:
Novolac Route: This involves the reaction of phenol with formaldehyde in the presence of an acid catalyst, resulting in a linear polymer.
Industrial Production Methods
Industrial production of phenolic resins typically involves the use of formaldehyde in its aqueous form (formalin) and phenol. The reaction conditions are carefully controlled to achieve the desired molecular weight and properties of the resin. The process can be carried out in batch or continuous reactors, depending on the scale of production .
化学反応の分析
1-butoxypentane;formaldehyde;phenol undergoes several types of chemical reactions:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones under certain conditions.
Substitution: The aromatic ring of phenol can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid . The major products formed from these reactions include quinones, nitrophenols, and sulfonated phenols .
科学的研究の応用
1-butoxypentane;formaldehyde;phenol has a wide range of scientific research applications:
作用機序
The mechanism of action of phenol, polymer with formaldehyde, Bu ether involves the formation of a highly crosslinked network through the reaction of phenol with formaldehyde. The hydroxymethyl groups formed during the initial reaction can further react to form methylene or ether bridges, resulting in a thermosetting polymer . The molecular targets and pathways involved include the phenolic hydroxyl groups and the formaldehyde molecules, which undergo condensation reactions to form the final polymer structure .
類似化合物との比較
1-butoxypentane;formaldehyde;phenol can be compared with other similar compounds such as:
Urea-formaldehyde resin: Similar in terms of being a thermosetting polymer, but differs in its lower mechanical strength and heat resistance.
Melamine-formaldehyde resin: Offers higher heat resistance and hardness compared to phenolic resins, but is more expensive.
Epoxy resin: Known for its excellent adhesive properties and chemical resistance, but requires more complex curing processes.
This compound is unique in its balance of mechanical strength, heat resistance, and cost-effectiveness, making it a versatile material for various applications .
特性
CAS番号 |
129870-78-6 |
|---|---|
分子式 |
C16H28O3 |
分子量 |
268.397 |
IUPAC名 |
1-butoxypentane;formaldehyde;phenol |
InChI |
InChI=1S/C9H20O.C6H6O.CH2O/c1-3-5-7-9-10-8-6-4-2;7-6-4-2-1-3-5-6;1-2/h3-9H2,1-2H3;1-5,7H;1H2 |
InChIキー |
VLGYQQCQFYPNIY-UHFFFAOYSA-N |
SMILES |
CCCCCOCCCC.C=O.C1=CC=C(C=C1)O |
同義語 |
Phenol, polymer with formaldehyde, Bu ether |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















